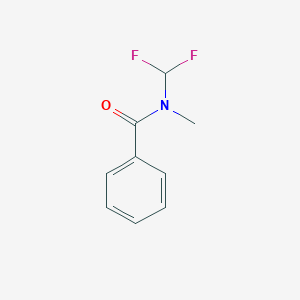

N-(difluoromethyl)-N-methylbenzamide

Description

N-(difluoromethyl)-N-methylbenzamide is a fluorinated organic compound that integrates two crucial structural motifs: the benzamide (B126) framework and a difluoromethyl group attached to the amide nitrogen. This unique combination positions it at the intersection of several key areas in modern chemistry, making it a valuable subject for research and a potential building block for more complex functional molecules.

The introduction of fluorine into organic molecules is a cornerstone strategy in modern drug discovery and materials science. nih.gov Fluorine's unique properties, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly alter a molecule's physical, chemical, and biological characteristics. nih.govchemistryviews.org

Strategically placing fluorine atoms can lead to:

Improved Metabolic Stability: The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic breakdown by enzymes in the body. This can prolong the active life of a drug molecule. chemistryviews.org

Enhanced Lipophilicity: Fluorination often increases a molecule's lipophilicity (its ability to dissolve in fats and lipids), which can improve its absorption and ability to cross cell membranes. researchgate.net

Modulated Acidity/Basicity: The strong electron-withdrawing nature of fluorine can alter the pKa of nearby functional groups, which can enhance a molecule's binding affinity to its biological target. chemistryviews.orgresearchgate.net

Conformational Control: The presence of fluorine can influence the preferred three-dimensional shape of a molecule, which is critical for its interaction with biological receptors.

These benefits have led to a significant number of fluorinated compounds in the pharmaceutical market, representing approximately 20% of all pharmaceuticals. researchgate.net The difluoromethyl group (-CF2H) is particularly noteworthy as it can act as a hydrogen bond donor, a property not shared by the more common trifluoromethyl (-CF3) group, adding another layer of functionality for molecular design. nih.gov

The benzamide structure, consisting of a benzene ring attached to an amide group, is a privileged scaffold in medicinal chemistry. nih.govacs.org It is a substructure found in a wide array of pharmaceutical compounds and serves as a versatile building block in organic synthesis. nih.gov The amide bond is fundamental to the structure of proteins and peptides, making the benzamide moiety an excellent mimic for biological interactions.

Benzamide derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties. nih.govacs.orgbohrium.com The stability of the amide group, combined with the synthetic accessibility of substituted benzene rings, allows chemists to create large libraries of compounds with diverse functionalities. This makes the benzamide moiety a reliable and effective starting point for designing new functional molecules. nih.gov

The specific structure of this compound incorporates the N-difluoromethyl group, which offers a unique set of properties compared to its more common N-methyl or N-trifluoromethyl analogues. The N-CF2H group acts as a hybrid of these two, providing a balance of lipophilicity and electronic effects while also introducing the capacity for hydrogen bonding. nih.govnih.gov

Recent research has focused on elucidating the distinct characteristics of the N-CF2H amide group. nih.gov Comparative studies have shown that the properties of N-CF2H amides often lie between those of their N-Me and N-CF3 counterparts. This "in-between" nature allows for fine-tuning of molecular properties like membrane permeability and conformational preference. For instance, preliminary calculations suggest the lipophilicity (measured as logP) of an N-CF2H amide is lower than its N-CF3 analogue but higher than the N-Me version, a critical parameter for drug design. nih.gov

| Property | N-Methyl (N-Me) Amide | N-Difluoromethyl (N-CF2H) Amide | N-Trifluoromethyl (N-CF3) Amide |

|---|---|---|---|

| Calculated logP (Lipophilicity) | 3.80 | 4.55 | 4.86 |

| Hydrogen Bond Capability | None (on N-substituent) | Donor | None |

| Rotational Barrier (Amide) | Lower | Intermediate | Higher |

This table presents comparative data for a model biphenyl amide system to illustrate the relative properties of N-substituents. nih.gov

This ability to modulate properties makes the N-CF2H motif, as seen in this compound, a valuable tool for medicinal chemists seeking to optimize the pharmacokinetic and pharmacodynamic profiles of lead compounds.

While research on this compound itself is specific, the broader field of N-difluoromethyl amide synthesis is highly active and provides insight into current trends. Historically, the synthesis of N-CF2H compounds has been challenging. nih.gov However, recent breakthroughs have provided more efficient and versatile methods.

A prominent emerging strategy is the synthesis of N-CF2H carbamoyl (B1232498) fluorides from thioformamide precursors. nih.govchemistryviews.orgresearchgate.net These carbamoyl fluorides serve as stable and versatile building blocks that can be readily converted into a wide range of N-CF2H carbonyl compounds, including amides, ureas, and carbamates. nih.govresearchgate.netnih.gov This approach represents a significant advancement, making previously inaccessible structures available for study. nih.govchemistryviews.org

| Method | Precursor | Key Reagents | Advantage |

|---|---|---|---|

| Desulfurization-Fluorination/Carbonylation | Thioformamides | AgOCF3, AgF | Provides versatile N-CF2H carbamoyl fluoride (B91410) intermediates. nih.govchemistryviews.org |

| Visible-Light Photoredox Catalysis | N-methacryloyl benzamides | Difluoromethyl sulfone | Allows for direct difluoromethylation under mild conditions. rsc.orgexlibrisgroup.com |

| Difluorocarbene Insertion | N-aromatic amides | Difluorocarbene sources | Older method, often suffers from low yields and lack of selectivity. nih.gov |

Furthermore, the application of photoredox catalysis in visible-light-induced reactions is an exciting frontier. rsc.orgexlibrisgroup.com These methods allow for the direct difluoromethylation of benzamide structures under mild conditions, opening new avenues for creating complex CF2H-containing molecules. rsc.orgexlibrisgroup.com The ongoing development of these synthetic methodologies is expected to accelerate the exploration of compounds like this compound and their potential applications in pharmaceuticals and materials science.

Structure

3D Structure

Properties

CAS No. |

933994-74-2 |

|---|---|

Molecular Formula |

C9H9F2NO |

Molecular Weight |

185.17 g/mol |

IUPAC Name |

N-(difluoromethyl)-N-methylbenzamide |

InChI |

InChI=1S/C9H9F2NO/c1-12(9(10)11)8(13)7-5-3-2-4-6-7/h2-6,9H,1H3 |

InChI Key |

KLBWQBNLTJLIAA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(F)F)C(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Difluoromethyl N Methylbenzamide and Its Analogues

Historical and Emerging Strategies for N-Difluoromethylation of Amides

The installation of a difluoromethyl group onto an amide nitrogen has been a long-standing challenge in fluorine chemistry. Early methods were often limited by harsh conditions and a lack of selectivity, while emerging strategies focus on milder conditions, broader substrate scope, and greater functional group tolerance.

Direct N-difluoromethylation aims to introduce the CF₂H moiety to the nitrogen of an existing amide, such as N-methylbenzamide. Historically, this has been challenging. One of the earliest approaches involved the use of difluorocarbene (:CF₂), typically generated from reagents like sodium chlorodifluoroacetate under highly basic conditions. However, this method often suffers from low yields (≤30%) and a lack of selectivity, frequently leading to mixtures of N- and O-difluoromethylated products. nih.govacs.org

More contemporary and effective reagents have since been developed. An operationally simple protocol utilizes bromodifluoromethyl)trimethylsilane (TMSCF₂Br) as a difluoromethyl source. acs.org The chemoselectivity of this reagent can be controlled by adjusting reaction parameters like temperature, solvent, and the choice of base, allowing for either N- or O-difluoromethylation of amide-containing heterocycles. acs.org

Another approach employs zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂), a reagent known for generating the difluoromethyl radical (•CF₂H), which can then be used for the innate difluoromethylation of various nitrogen-containing heteroarenes. acs.org

A summary of direct difluoromethylation reagents is presented below:

| Reagent | Precursor/Generation Method | Typical Conditions | Key Feature |

|---|---|---|---|

| Difluorocarbene (:CF₂) | Sodium chlorodifluoroacetate (ClCF₂COONa) | Highly basic | Early method, often unselective nih.govacs.org |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Commercially available | Base, solvent, and temperature dependent | Chemoselectivity can be tuned for N- vs O-alkylation acs.org |

| Zinc bis(difluoromethanesulfinate) (Zn(SO₂CF₂H)₂) | Commercially available | Radical process | Effective for nitrogen-containing heteroarenes acs.org |

Indirect methods, which involve the synthesis of a difluoromethylated building block prior to its incorporation into the final molecule, offer a powerful alternative to direct difluoromethylation. A significant breakthrough in this area is the development of N-difluoromethyl carbamoyl (B1232498) fluorides as versatile synthetic intermediates. nih.govacs.orgchemistryviews.org This strategy circumvents the challenges associated with the direct functionalization of the amide nitrogen and provides access to a wide array of N-CF₂H functionalized compounds. chemistryviews.org

The synthesis of these crucial building blocks was achieved for the first time through a desulfurization-fluorination of thioformamides coupled with a carbonylation step. nih.govacs.org In one method, researchers used AgOCF₃, which upon interaction with a thioformamide, liberates AgF and difluorophosgene (F₂C=O) in a controlled manner to generate the desired N-difluoromethyl carbamoyl fluoride (B91410). nih.gov Once formed, these stable carbamoyl fluorides can be readily derivatized. For example, reaction with a Grignard reagent, such as phenylmagnesium bromide, allows for the efficient synthesis of N-difluoromethyl amides like N-(difluoromethyl)-N-phenylbenzamide in high yields. researchgate.net This modular approach allows for the late-stage introduction of various aryl or alkyl groups, making it a highly flexible route to diverse benzamide (B126) derivatives. nih.govacs.orgchemistryviews.org

Transition-Metal-Catalyzed and Organocatalytic Syntheses of N-(Difluoromethyl)-N-methylbenzamide

Catalytic methods offer advantages in terms of efficiency, selectivity, and milder reaction conditions. Both transition-metal catalysis and organocatalysis are emerging as powerful tools for constructing C-N and C-CF₂H bonds.

While direct catalytic N-difluoromethylation of N-methylbenzamide is still a developing field, analogous transition-metal-catalyzed reactions provide a blueprint. For instance, palladium-catalyzed reactions are widely used for trifluoromethylation and could be adapted. nih.gov A notable example in a related area is the rhodium-catalyzed C-H difluoroallylation of α,β-unsaturated amides, which demonstrates the potential of transition metals to mediate the formation of bonds to difluorinated carbons under mild conditions in green solvents like ethanol (B145695). rsc.org Another relevant method is an iridium-catalyzed reductive alkylation of tertiary amides using difluoro-Reformatsky reagents (BrZnCF₂R), which yields α-difluoroalkylated tertiary amines and showcases excellent functional group tolerance. acs.org

Organocatalysis, a metal-free alternative, is also gaining traction. Photocatalytic methods using organic dyes like Eosin Y or rose bengal can generate difluoromethyl radicals from sodium difluoromethanesulfinate for the functionalization of heteroarenes. rsc.orgqmul.ac.uk These radical-based approaches represent a promising avenue for the future development of organocatalytic N-difluoromethylation of amides.

Green Chemistry Principles and Sustainable Routes in the Synthesis of this compound

Adherence to green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. In the context of this compound synthesis, this involves using safer reagents, reducing energy consumption, and minimizing waste.

A key development is the use of fluoroform (CHF₃) as an ideal, though less reactive, difluoromethylating agent. rsc.org Fluoroform is a non-ozone-depleting byproduct of polytetrafluoroethylene (PTFE) manufacturing. usp.orgresearchgate.net While its high global warming potential restricts its release, its utilization as a chemical feedstock represents a sustainable alternative to reagents like chlorodifluoromethane (B1668795) (R-22), which is being phased out under the Montreal Protocol. usp.orglookchem.com

Furthermore, the shift towards catalytic reactions, as discussed previously, is inherently greener as it reduces the need for stoichiometric reagents. nih.govrsc.orgacs.org The use of environmentally friendly solvents, such as ethanol in rhodium-catalyzed difluoroallylation, also contributes to the sustainability of these synthetic routes. rsc.org

Scalable and Continuous Flow Processing for this compound Production

For industrial-scale synthesis, processes must be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing for achieving these goals. Flow reactors provide superior control over reaction parameters like temperature and residence time, leading to improved yields and safety, particularly when handling reactive or hazardous intermediates. rsc.org

The synthesis of the drug eflornithine, which contains a difluoromethyl group, has been successfully demonstrated using a scalable, telescoped continuous flow process with fluoroform as the difluoromethyl source. usp.orgresearchgate.net This process was operated to produce the target molecule with a throughput of 24 mmol/h, showcasing the viability of flow chemistry for producing difluoromethylated active pharmaceutical ingredients. researchgate.netlookchem.com Such a setup could be adapted for the production of this compound, where a stream of N-methylbenzamide and a difluoromethylating agent are passed through a reactor coil, allowing for safe, on-demand production and minimizing the risks associated with storing unstable reagents. rsc.org The integration of in-line purification would further enhance the efficiency of a continuous manufacturing process.

Mechanistic Investigations of Reactions Involving N Difluoromethyl N Methylbenzamide

Reactivity Profile of the N-(Difluoromethyl) Group in N-(Difluoromethyl)-N-methylbenzamide

The N-(difluoromethyl) group (N-CF2H) in this compound is generally considered a robust and stable moiety. nih.govacs.org Its stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which influences the reactivity of the adjacent amide functionality.

Research on N-CF2H amides has demonstrated their compatibility with a range of chemical transformations, indicating the resilience of the N-CF2H group. nih.gov These compounds have been shown to be stable under both oxidative and reductive conditions. For instance, the N-CF2H motif remains intact during reactions such as epoxidation with m-chloroperoxybenzoic acid (m-CPBA) and reduction via hydrogenation with a palladium on carbon catalyst (H2, Pd/C). nih.gov

The synthesis of N-difluoromethyl amides has been achieved through methods like the reaction of amides with difluorocarbene, though this can sometimes lead to mixtures of N- and O-difluoromethylated products. nih.govacs.org A more recent and efficient method involves the derivatization of N-CF2H carbamoyl (B1232498) fluorides, which are synthesized from thioformamides. nih.govchemistryviews.orgnih.gov This approach has enabled access to a wider variety of N-CF2H amides, facilitating the study of their reactivity. acs.orgchemistryviews.org

The reactivity of the N-CF2H group itself is characterized by its general inertness to many standard reagents. However, the hydrogen atom of the difluoromethyl group can potentially participate in hydrogen bonding, which may influence the molecule's conformation and interactions. nih.gov The table below summarizes the compatibility of the N-CF2H amide group with various reaction conditions, based on studies of related N-CF2H compounds.

| Reaction Type | Reagents/Conditions | Outcome for N-CF2H Group | Reference |

| Oxidation | m-CPBA | Stable | nih.gov |

| Reduction | H₂, Pd/C | Stable | nih.gov |

| Grignard Reaction | Grignard Reagents | Stable | acs.org |

| Reduction of Amide | NaBH₄ | Stable | acs.org |

| Nucleophilic Acyl Sub | Alcohols, Amines, Thiolates | Stable | acs.org |

This table illustrates the general stability of the N-CF2H amide moiety under various conditions as reported for analogous compounds.

Transformations of the Benzamide (B126) Core and N-Methyl Substituent in this compound

While direct studies on the transformations of the benzamide core and N-methyl substituent of this compound are limited, analogies can be drawn from the known reactivity of other N-substituted benzamides.

Benzamide Core Transformations:

The benzamide core is susceptible to electrophilic aromatic substitution, with the orientation of substitution being influenced by the electronic properties of the amide group. The N-(difluoromethyl)-N-methylamido group is expected to be an ortho-, para-directing group, although its electron-withdrawing nature may deactivate the ring towards substitution compared to a simple N,N-dimethylamido group.

Hydrolysis of the amide bond is a fundamental reaction. The alkaline hydrolysis of N-methyl- and N,N-dimethylbenzamides has been studied, and it is expected that this compound would also undergo hydrolysis under similar conditions to yield benzoic acid and N-(difluoromethyl)-N-methylamine. osti.gov The rate of hydrolysis would likely be influenced by the electronic effects of the difluoromethyl group.

N-Methyl Substituent Transformations:

The N-methyl group in benzamides can undergo oxidative N-demethylation. For instance, the hepatic microsomal N-demethylation of N-methylbenzamidine, a structurally related compound, has been reported to proceed via an oxidative pathway involving cytochrome P-450. nih.gov This suggests that this compound could potentially undergo enzymatic or chemical N-demethylation to yield the corresponding N-H amide. nih.gov Various chemical methods for N-demethylation of tertiary amines are known, some of which could potentially be applied to this compound, although the stability of the N-CF2H group under these conditions would need to be considered. nih.gov

Elucidation of Reaction Pathways and Transition States for this compound Derivatization

Detailed experimental or computational studies specifically elucidating reaction pathways and transition states for the derivatization of this compound are not widely available in the current literature. However, general principles of amide chemistry and computational studies on related fluorinated compounds can provide insights.

The rotational barrier around the amide C-N bond is a key feature of amides, leading to the existence of cis and trans conformers. In N-difluoromethylated amides, the conformational preference is influenced by a combination of hydrogen bonding, steric effects, and stereoelectronic effects. rsc.org Computational studies on N-difluoromethylated phenylalanine derivatives have indicated that intramolecular hydrogen bonding between the fluorine atoms and the amide proton, as well as steric interactions, play significant roles in determining the preferred conformation. rsc.org Furthermore, electron donation from a fluorine atom can enhance amide resonance, stabilizing the trans conformer. rsc.org These conformational preferences would undoubtedly influence the transition states of reactions occurring at or near the amide functionality.

For reactions involving nucleophilic attack at the carbonyl carbon, the transition state would be tetrahedral. The stability of this transition state, and thus the reaction rate, would be affected by the electronic properties of the N-substituents. The electron-withdrawing N-difluoromethyl group would likely make the carbonyl carbon more electrophilic compared to an N-methyl group, potentially accelerating nucleophilic attack.

Kinetic and Thermodynamic Studies of this compound Reactions

Specific kinetic and thermodynamic data for reactions involving this compound are scarce in published literature. To illustrate the type of data that would be relevant, the table below presents kinetic information for the related reaction of alkaline hydrolysis of substituted N-methylbenzamides. Such data for this compound would be invaluable for a quantitative understanding of its reactivity.

| Substituent on Benzamide | Rate Constant (k) for Alkaline Hydrolysis | Reference |

| H | Data not available for direct comparison | rsc.org |

| Various o-, m-, p- substituents | Relative rates have been studied | rsc.org |

This table is for illustrative purposes to show the type of kinetic data that is relevant for understanding benzamide reactivity. Specific data for this compound is not currently available in the cited literature.

The study of reaction kinetics and thermodynamics provides crucial information on reaction mechanisms, allowing for the determination of rate laws, activation energies, and the relative stability of reactants, intermediates, and products. Future research in this area would be essential for a comprehensive understanding of the chemical behavior of this compound and for optimizing its use in various applications.

Advanced Spectroscopic and Structural Characterization of N Difluoromethyl N Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Structure Analysis of N-(Difluoromethyl)-N-methylbenzamide (e.g., ¹H, ¹³C, ¹⁹F NMR)

High-resolution NMR spectroscopy is an indispensable tool for probing the molecular structure of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the electronic environment of the nuclei, their connectivity, and the conformational isomers arising from restricted rotation around the amide C-N bond.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the proton of the difluoromethyl group. The aromatic protons will likely appear as a complex multiplet in the range of 7.4-7.8 ppm. The N-methyl group should give rise to a singlet, or due to rotational isomerism, two distinct singlets, anticipated around 2.9-3.2 ppm. The most characteristic signal is the proton of the difluoromethyl group (-CHF₂), which is expected to appear as a triplet due to coupling with the two fluorine atoms (²JHF).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 168-172 ppm. The aromatic carbons will show signals between 125 and 135 ppm. The N-methyl carbon signal is anticipated around 27-30 ppm. The difluoromethyl carbon will be identifiable by its triplet splitting pattern due to one-bond coupling with the two fluorine atoms (¹JCF).

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is particularly informative for this compound. It is expected to show a doublet for the two equivalent fluorine atoms of the -CHF₂ group, resulting from coupling to the single proton (²JFH). The chemical shift of this signal is anticipated to be in a characteristic region for difluoromethyl groups. For comparison, the ¹⁹F NMR signal for difluoromethyl 4-phenoxybenzoate shows a doublet at -91.25 ppm (J = 71.3 Hz). rsc.org

Conformational Analysis: Due to the partial double bond character of the amide C-N bond, rotation is restricted, which can lead to the presence of E/Z rotational isomers. This would be manifested in the NMR spectra by a doubling of certain peaks, particularly for the N-methyl group and the aromatic protons closest to the amide functionality. The relative intensities of these doubled peaks can provide information on the equilibrium population of the conformers.

Interactive Data Table: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) | Notes |

| ¹H NMR | ||||

| Ar-H | 7.4 - 7.8 | Multiplet | Chemical shifts depend on the substitution pattern on the aryl ring. | |

| N-CH₃ | 2.9 - 3.2 | Singlet (or two singlets) | Two singlets may be observed due to E/Z rotational isomers. | |

| -CHF₂ | ~7.3 | Triplet | ²JHF ≈ 70 Hz | Characteristic triplet for the proton of the difluoromethyl group. |

| ¹³C NMR | ||||

| C=O | 168 - 172 | Singlet | Typical range for a benzamide (B126) carbonyl carbon. | |

| Ar-C | 125 - 135 | Multiplet | ||

| N-CH₃ | 27 - 30 | Singlet | ||

| -CHF₂ | ~113 | Triplet | ¹JCF ≈ 250 Hz | Characteristic triplet due to coupling with two fluorine atoms. |

| ¹⁹F NMR | ||||

| -CHF₂ | -90 to -95 | Doublet | ²JFH ≈ 70 Hz | Expected range for a difluoromethyl group attached to nitrogen. |

Advanced Mass Spectrometry Techniques for Isotopic Labeling and Mechanistic Pathway Confirmation of this compound and its Reaction Products

Advanced mass spectrometry (MS) techniques are crucial for confirming the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental composition.

Electron Ionization Mass Spectrometry (EI-MS): In EI-MS, the molecule is expected to undergo fragmentation at the weakest bonds. Key fragmentation patterns for amides include alpha-cleavage adjacent to the carbonyl group and cleavage of the amide bond. For this compound, the molecular ion peak [M]⁺ would be observed. Prominent fragment ions would likely correspond to the loss of the difluoromethyl group ([M - CHF₂]⁺) and the N-methyl group ([M - CH₃]⁺). The base peak is often the benzoyl cation [C₆H₅CO]⁺ at m/z 105, formed by cleavage of the C-N bond. nih.govnist.gov Another significant fragment would be the phenyl cation [C₆H₅]⁺ at m/z 77.

Isotopic Labeling: Isotopic labeling studies, for instance using ¹³C or ¹⁵N, can be powerful in confirming mechanistic pathways of reactions involving this compound. By tracking the position of the isotope in the reaction products using MS, the bond-making and bond-breaking steps of a proposed mechanism can be verified. For example, if the carbonyl carbon is labeled with ¹³C, the [C₆H₅CO]⁺ fragment would be observed at m/z 106, confirming its origin. While no specific isotopic labeling studies on this compound are publicly available, this technique remains a potent tool for future mechanistic investigations. nih.gov

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Proposed Structure | Notes |

| 185 | [M]⁺ | [C₉H₉F₂NO]⁺ | Molecular ion |

| 170 | [M - CH₃]⁺ | [C₈H₆F₂NO]⁺ | Loss of the N-methyl group. |

| 134 | [M - CHF₂]⁺ | [C₈H₆NO]⁺ | Loss of the difluoromethyl group. |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ | Benzoyl cation, likely the base peak, resulting from cleavage of the amide C-N bond. nih.govnist.gov |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation, resulting from the loss of CO from the benzoyl cation. nih.govnist.gov |

X-ray Crystallography for Solid-State Structural Elucidation of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related structures allows for a prediction of its key structural features.

Interactive Data Table: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value/Feature | Basis for Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for small organic molecules. |

| Space Group | Centrosymmetric (e.g., P2₁/c) | Common for racemic or achiral compounds. |

| Amide Group | Planar | Due to the partial double bond character of the C-N bond, a common feature in amide structures. |

| Intermolecular Forces | C-H···O and C-H···F hydrogen bonds, π-π stacking | Expected interactions based on the functional groups present, influencing the crystal packing. nih.gov |

| Conformation | The dihedral angle between the phenyl ring and the amide plane will be non-zero. | To minimize steric hindrance between the ortho-protons of the phenyl ring and the substituents on the nitrogen. |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group and Intermolecular Interaction Analysis in this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and their local environment.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the strong absorption of the amide I band (primarily C=O stretching), which is anticipated in the region of 1630-1680 cm⁻¹. The exact position of this band is sensitive to the electronic effects of the substituents and any hydrogen bonding. The C-F stretching vibrations of the difluoromethyl group are expected to appear as strong bands in the region of 1100-1000 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be observed around 2950 cm⁻¹. The aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region. For comparison, the IR spectrum of N-methylbenzamide shows a strong amide I band. nist.govchemicalbook.com

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, is particularly useful for observing symmetric vibrations and non-polar bonds. The aromatic ring vibrations are typically strong in the Raman spectrum. The symmetric C-F stretching vibration of the -CHF₂ group should also be Raman active.

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) | Notes |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Strong | |

| Aliphatic C-H Stretch | 2980 - 2850 | Medium | Medium | N-CH₃ group. |

| Amide I (C=O Stretch) | 1680 - 1630 | Strong | Medium | Position is sensitive to conformation and intermolecular interactions. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong | Strong | Multiple bands are expected. |

| C-F Stretch | 1100 - 1000 | Strong | Medium to Weak | Characteristic of the -CHF₂ group. |

| C-N Stretch | 1420 - 1380 | Medium | Medium | Amide C-N bond. |

Computational and Theoretical Studies on N Difluoromethyl N Methylbenzamide

Quantum Chemical Investigations of Electronic Structure and Bonding in N-(difluoromethyl)-N-methylbenzamide

Quantum chemical calculations are fundamental to understanding the electronic environment of a molecule. For this compound, these investigations would focus on how the electron-withdrawing difluoromethyl group and the electron-donating methyl group, attached to the amide nitrogen, influence the electronic properties of the benzamide (B126) scaffold.

The electronic structure can be described by the distribution of electrons within the molecule, which is governed by the interplay of atomic orbitals forming molecular orbitals. Key aspects to investigate include the charge distribution, molecular orbital energies, and the nature of the chemical bonds. Methods like ab initio and Density Functional Theory (DFT) are employed for these calculations. repositorioinstitucional.mxnih.gov

Key Research Findings:

Charge Distribution: The highly electronegative fluorine atoms in the difluoromethyl group are expected to draw electron density away from the rest of the molecule, particularly from the nitrogen and the carbonyl group. This would result in a significant partial positive charge on the carbon of the difluoromethyl group and the carbonyl carbon. The methyl group, being weakly electron-donating, would slightly counteract this effect at the nitrogen atom.

Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is likely to be localized on the benzoyl moiety, specifically the aromatic ring and the carbonyl oxygen, which are electron-rich. The LUMO is expected to be centered around the electron-deficient difluoromethyl group and the carbonyl carbon, indicating these as sites for nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. nih.gov

Bonding Analysis: The C-N bond of the amide group is known to have a partial double bond character due to resonance. The presence of the difluoromethyl group would likely modulate this character. Quantum chemical calculations can quantify the bond order and the rotational barrier around this bond, providing insights into the planarity and rigidity of the amide group.

Illustrative Data Table: Calculated Electronic Properties

| Property | Expected Value/Description |

| Dipole Moment (Debye) | A significant dipole moment is expected, pointing from the benzoyl group towards the difluoromethyl group, due to the charge separation induced by the fluorine atoms. |

| HOMO Energy (eV) | Relatively low, indicating a stable molecule, with the electron density concentrated on the phenyl ring and carbonyl oxygen. |

| LUMO Energy (eV) | Lowered by the presence of the electron-withdrawing difluoromethyl group, suggesting susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap (eV) | A moderate gap, suggesting a balance between stability and reactivity. |

| Mulliken Atomic Charges | Negative charges on fluorine and oxygen atoms; positive charges on the difluoromethyl carbon, carbonyl carbon, and to a lesser extent, the nitrogen atom. |

Note: The values in this table are illustrative and represent expected trends based on the chemical structure. Actual values would require specific quantum chemical calculations.

Conformational Landscape Analysis of this compound via Molecular Mechanics and Dynamics

The three-dimensional structure of a molecule is not static; it exists as an ensemble of different conformations. Conformational analysis aims to identify the stable conformations and the energy barriers between them. For a flexible molecule like this compound, this is crucial for understanding its behavior.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are powerful tools for exploring the conformational landscape. MM uses classical physics to calculate the potential energy of a molecule as a function of its geometry, allowing for rapid energy minimization to find stable conformations. MD simulates the motion of atoms and molecules over time, providing a dynamic picture of the conformational changes and their probabilities.

Key Research Findings:

Rotational Barriers: The key rotational degrees of freedom in this compound are around the C(O)-N bond and the N-C(difluoromethyl) bond. The C(O)-N bond is expected to have a significant rotational barrier due to its partial double bond character, leading to distinct cis and trans conformers with respect to the carbonyl group and the substituents on the nitrogen. The trans conformer is generally more stable in amides.

Stable Conformers: The orientation of the difluoromethyl and methyl groups relative to the benzoyl plane will define the major conformers. Steric hindrance between the bulky difluoromethyl group and the phenyl ring will play a significant role in determining the preferred orientations.

Conformational Energy Landscape: By systematically rotating the key dihedral angles and calculating the energy at each step, a potential energy surface can be generated. This surface would reveal the global and local energy minima, corresponding to the most stable and metastable conformations, respectively, as well as the transition states connecting them.

Illustrative Data Table: Key Dihedral Angles and Relative Energies of Postulated Conformers

| Conformer | Dihedral Angle (C-C(O)-N-C(difluoro)) | Dihedral Angle (C(O)-N-C(methyl)) | Relative Energy (kcal/mol) |

| A | ~180° (trans to C=O) | ~0° (cis to C=O) | 0.0 (Global Minimum) |

| B | ~60° (gauche) | ~180° (trans to C=O) | 2-4 |

| C | ~0° (cis to C=O) | ~180° (trans to C=O) | > 5 (Sterically hindered) |

Note: This table presents a hypothetical conformational analysis. The dihedral angles and relative energies are illustrative and would need to be determined through detailed molecular mechanics or dynamics calculations.

Density Functional Theory (DFT) Calculations for Reactivity Predictions and Mechanistic Insights into this compound

Density Functional Theory (DFT) is a widely used quantum mechanical method that offers a good balance between accuracy and computational cost, making it ideal for studying the reactivity of molecules and elucidating reaction mechanisms. nih.gov

For this compound, DFT calculations can provide a wealth of information about its chemical behavior. nih.gov This includes identifying the most reactive sites, predicting the products of potential reactions, and mapping out the energy profiles of reaction pathways.

Key Research Findings:

Reactivity Indices: DFT allows for the calculation of various reactivity descriptors. The Fukui function, for instance, can identify the most electrophilic and nucleophilic sites in the molecule. For this compound, the carbonyl carbon and the difluoromethyl carbon are expected to be the primary electrophilic sites, while the carbonyl oxygen and the nitrogen atom (to a lesser extent due to the electron-withdrawing group) would be the main nucleophilic centers.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. For this compound, the MEP would show negative potential (red/yellow) around the carbonyl oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be concentrated around the hydrogen atoms of the methyl group and the difluoromethyl carbon, highlighting sites for nucleophilic interaction.

Mechanistic Insights: DFT can be used to model chemical reactions involving this compound. For example, the hydrolysis of the amide bond can be studied by calculating the energies of the reactants, transition states, and products. Such studies could reveal whether the reaction proceeds via a neutral, acid-catalyzed, or base-catalyzed mechanism and what the rate-determining step would be. The presence of the difluoromethyl group may influence the stability of intermediates and transition states compared to a non-fluorinated analogue.

Illustrative Data Table: DFT-Calculated Reactivity Descriptors

| Descriptor | Predicted Value/Region | Implication for Reactivity |

| Global Descriptors | ||

| Ionization Potential (I) | High, due to the electron-withdrawing nature of the difluoromethyl group. | The molecule does not easily lose an electron. |

| Electron Affinity (A) | Moderately high, indicating a propensity to accept an electron, particularly at the LUMO. | Can act as an electron acceptor in charge-transfer interactions. |

| Chemical Hardness (η) | A larger value suggests higher stability and lower reactivity. | The molecule is expected to be relatively stable. |

| Local Descriptors | ||

| Fukui Function (f-) | Highest values on the carbonyl oxygen and phenyl ring. | These are the most likely sites for electrophilic attack. |

| Fukui Function (f+) | Highest values on the carbonyl carbon and the carbon of the difluoromethyl group. | These are the most likely sites for nucleophilic attack. |

Note: The predictions in this table are based on established principles of DFT and the known electronic effects of the functional groups present. Specific values would require dedicated DFT calculations.

Molecular Modeling of this compound Interactions with Non-Clinical Biological or Material Targets

Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are instrumental in predicting and analyzing the interactions of a small molecule with a larger system, such as a protein or a material surface. While this compound may not have established clinical targets, these methods can be used to explore its potential interactions with various non-clinical biological macromolecules or materials.

Key Research Findings:

Interaction with Biological Macromolecules: Molecular docking could be used to predict the binding mode and affinity of this compound to the active site of enzymes or the binding pockets of receptors. For instance, its potential as an inhibitor for certain enzymes could be explored by docking it into their catalytic sites. The difluoromethyl group could potentially form specific interactions, such as hydrogen bonds or halogen bonds, with amino acid residues. Molecular dynamics simulations could then be used to assess the stability of the predicted binding pose and to calculate the binding free energy.

Interaction with Material Surfaces: The adsorption and orientation of this compound on different material surfaces (e.g., polymers, metal oxides, carbon nanotubes) can also be investigated using molecular modeling. These studies are relevant for applications in materials science, such as surface modification or the development of functional coatings. The simulations would reveal the key intermolecular forces (e.g., van der Waals, electrostatic) driving the interaction and the preferred orientation of the molecule on the surface.

Illustrative Data Table: Hypothetical Molecular Docking Results with a Generic Enzyme Active Site

| Parameter | Predicted Outcome |

| Binding Site | A hydrophobic pocket with some polar residues. |

| Key Interactions | - Hydrogen bond between the carbonyl oxygen of the ligand and a backbone NH of an amino acid.- Pi-stacking interaction between the phenyl ring of the ligand and an aromatic residue (e.g., Phenylalanine, Tyrosine).- Potential for weak C-F···H-N or C-F···C=O interactions involving the difluoromethyl group. |

| Estimated Binding Affinity | Moderate, suggesting a possible but not necessarily strong interaction. |

| Stability in MD Simulation | The ligand is expected to remain stably bound in the active site over the course of a short simulation, with some fluctuations in the orientation of the difluoromethyl group. |

Note: This table is a hypothetical example of what a molecular modeling study might reveal. The actual results would depend on the specific biological or material target being investigated.

Non Clinical Applications and Design Principles of N Difluoromethyl N Methylbenzamide and Its Derivatives

Agrochemical Science: Molecular Design and Structure-Activity Relationships (SAR) for Crop Protection Agents

The N-(difluoromethyl)-N-methylbenzamide scaffold is a key component in the development of modern crop protection agents. The difluoromethyl group, in particular, is a valuable addition in agrochemical design due to its specific electronic properties and its ability to act as a bioisostere of other functional groups, influencing the molecule's stability, lipophilicity, and binding interactions with target sites. nih.govchemistryviews.org The strategic placement of this group and other substituents on the benzamide (B126) framework allows for the fine-tuning of biological activity, leading to potent fungicides, herbicides, insecticides, and nematicides.

Fungicidal and Herbicidal Activity Mechanisms at the Molecular Level (e.g., Enzyme Inhibition)

Derivatives of this compound have demonstrated significant fungicidal properties, primarily by targeting the cellular respiration of pathogenic fungi. A prominent mechanism of action is the inhibition of the enzyme succinate (B1194679) dehydrogenase (SDH), which is a crucial component of the mitochondrial electron transport chain (Complex II). nih.govnih.gov

One notable example is the fungicide Inpyrfluxam , which contains a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide moiety. nih.gov Inpyrfluxam is a potent SDH inhibitor (SDHI) that disrupts the tricarboxylic acid (TCA) cycle, leading to a breakdown in energy production within the fungal cells. nih.govchemicalbook.com This inhibition is achieved by the molecule binding to the SDH enzyme complex, preventing its normal function. sumitomo-chem.co.jp Metabolomic analysis of fungi treated with Inpyrfluxam reveals a significant accumulation of succinic acid and a decrease in downstream metabolites like malic acid and fumaric acid, confirming the disruption of the TCA cycle. sumitomo-chem.co.jp Molecular docking studies on related pyrazole (B372694) carboxamide derivatives have shown that the difluoromethyl group and the carbonyl oxygen of the amide can form critical hydrogen bonds with amino acid residues (e.g., tyrosine and tryptophan) within the active site of the SDH enzyme, anchoring the inhibitor and ensuring potent activity. nih.gov

In the context of herbicidal activity, fluorinated benzamide and related structures can act as bleaching herbicides. While direct studies on this compound are limited, related trifluoromethylphenyl pyridazine (B1198779) derivatives have been shown to inhibit chlorophyll (B73375) biosynthesis, leading to the characteristic bleaching of plant tissues.

Insecticidal and Nematicidal Potency through Molecular Target Interaction Studies

The structural framework of this compound is also integral to the design of insecticides. A significant class of modern insecticides, the diamides, function by targeting insect ryanodine (B192298) receptors (RyRs). bohrium.comnih.gov These receptors are ligand-gated calcium channels located in the sarcoplasmic and endoplasmic reticulum of muscle and nerve cells. bohrium.comdoaj.org

Derivatives incorporating the benzamide scaffold can act as potent activators of insect RyRs. This activation leads to an uncontrolled release of internal calcium stores, causing muscle contraction, paralysis, and ultimately the death of the insect. bohrium.comnih.gov Cryo-electron microscopy (cryo-EM) studies have revealed that diamide (B1670390) insecticides bind to a specific site in the transmembrane region of the RyR, inducing a conformational change that opens the calcium channel. bohrium.com The design of these molecules, including the strategic use of fluorine substituents, is critical for achieving high potency and selectivity for insect RyRs over their mammalian counterparts, which is a key principle in developing safer insecticides. acs.org

In the realm of nematicides, various amide derivatives have shown significant potency against plant-parasitic nematodes like Meloidogyne incognita. Research on related trifluorobutene amide and ester derivatives has demonstrated that these compounds can achieve high mortality rates at low concentrations. Structure-activity relationship (SAR) studies have indicated that the nature of the ring system and substituents on the amide nitrogen are crucial for activity. The mode of action for some of these nematicidal amides involves the disruption of critical biological processes in the nematode, including the inhibition of egg hatching, motility, and feeding behavior. Furthermore, some derivatives have been shown to induce oxidative stress, leading to toxicity through oxidative damage.

Role as Key Intermediates and Building Blocks in Advanced Organic Synthesis

This compound and its analogues are valuable intermediates and building blocks in organic synthesis due to the unique reactivity and properties conferred by the N-CF2H group. nih.govresearchgate.net This motif is considered a hybrid between the well-known N-methyl and N-trifluoromethyl groups, offering a distinct balance of lipophilicity and hydrogen-bonding capability. nih.gov

Historically, the synthesis of N-difluoromethylated amides was challenging. nih.govacs.org However, recent advancements have provided efficient synthetic routes, making these compounds more accessible for broader applications. chemistryviews.orgnih.gov A key strategy involves the synthesis of N-difluoromethyl carbamoyl (B1232498) fluorides from thioformamides. nih.govresearchgate.netacs.org These carbamoyl fluorides are stable and versatile building blocks that can be readily derivatized to form a wide array of N-CF2H compounds, including amides, carbamates, ureas, and formamides. chemistryviews.orgnih.gov

The N-CF2H motif has been shown to be highly robust and compatible with various standard chemical transformations, including oxidative, reductive, and transition-metal-catalyzed cross-coupling reactions. nih.gov This stability allows for the late-stage introduction or modification of the N-difluoromethylamide group in the synthesis of complex molecules. The availability of these building blocks opens up new avenues for creating novel agrochemicals, pharmaceuticals, and materials with tailored properties. nih.govresearchgate.net The use of a complex N-methylbenzamide derivative containing a difluoromethyl-pyrazolyl group as a ligand in a structure deposited in the Protein Data Bank (PDB) highlights its role in constructing sophisticated molecules for biological and chemical research. rcsb.org

Utility in Materials Science and Polymer Chemistry

The amide functionality is a cornerstone of polymer chemistry, and the introduction of fluorine-containing groups like difluoromethyl can significantly enhance the properties of materials. While direct applications of this compound in materials science are an emerging area, the properties of related benzamides suggest considerable potential.

N-methylbenzamide and its derivatives are used in the development and modification of polymers and resins. Their incorporation into polymer backbones can improve key physical characteristics such as thermal stability, chemical resistance, and flexibility. This makes them valuable components in the formulation of high-performance materials for demanding applications in the aerospace, automotive, and electronics industries.

The presence of the difluoromethyl group is expected to further enhance these properties. Fluorination is a well-established strategy for increasing the thermal stability and chemical inertness of polymers. Therefore, polymers incorporating the this compound moiety could exhibit superior performance characteristics. Furthermore, the ability of the N-CF2H group to participate in hydrogen bonding could influence intermolecular interactions, potentially affecting the mechanical properties and processability of the resulting polymers. The development of synthetic methods for N-difluoromethylated building blocks is a crucial step toward exploring their utility in creating advanced polymers with tailored properties. nih.gov

Application in Ligand Design for Catalysis and Coordination Chemistry

In the fields of catalysis and coordination chemistry, ligands play a pivotal role in modulating the reactivity and selectivity of metal centers. nih.govwiley.com The design of ligands with specific steric and electronic properties is essential for developing efficient catalysts for a wide range of chemical transformations. nih.gov

Benzamide derivatives can serve as effective ligands for metal catalysts. A notable example is the use of N,N-Diethyl-3-methylbenzamide (DEET) as a solvent and phase-directing agent in the synthesis of metal-organic frameworks (MOFs). rsc.org This demonstrates that the benzamide core can coordinate with metal ions and influence the formation of extended, crystalline structures.

The this compound structure offers unique electronic features that could be beneficial in ligand design. The electron-withdrawing nature of the difluoromethyl group can tune the electron density at the amide nitrogen and, consequently, at the coordinated metal center. This modulation of the electronic properties of the catalyst can have a profound impact on its activity and selectivity in processes like cross-coupling reactions or polymerization. wiley.comnih.gov As computational models for catalyst design become more sophisticated, the predictable electronic effects of groups like -CHF2 will allow for the rational design of novel benzamide-based ligands for specific catalytic applications. nih.gov The existence of complex benzamide derivatives as ligands in biological systems further underscores the versatility of this scaffold in coordination chemistry. rcsb.org

Future Directions and Research Opportunities in N Difluoromethyl N Methylbenzamide Chemistry

Development of Novel and More Sustainable Synthetic Methodologies

While significant progress has been made in the synthesis of N-difluoromethylated amides, the field is still open for the development of more efficient, scalable, and environmentally benign methodologies. Historically, the synthesis of acyclic N-difluoromethyl amides has been challenging, often resulting in low yields and side products due to the harsh reaction conditions required. acs.org

Recent breakthroughs have provided more reliable access, notably through the use of N-CF2H carbamoyl (B1232498) fluorides as versatile building blocks. nih.govchemistryviews.orgresearchgate.net These intermediates, formed from thioformamides, can be derivatized to yield a variety of N-CF2H carbonyl compounds, including amides, ureas, and carbamates. nih.govresearchgate.net However, these methods can rely on expensive silver-based reagents. acs.org

Future research should focus on several key areas:

Catalytic Approaches: Developing catalytic systems that avoid stoichiometric and often expensive reagents is a high priority. Transition metal-catalyzed C-H activation or cross-coupling reactions could provide more direct and atom-economical routes. cas.cn

Sustainable Methods: Exploring greener synthetic strategies such as photocatalysis, electrochemistry, and mechanochemistry can reduce waste and energy consumption. numberanalytics.combeilstein-journals.orgmdpi.com Photocatalytic methods, for instance, can operate under mild conditions using visible light to generate difluoromethyl radicals. mdpi.comresearchgate.net Mechanochemical, solvent-free approaches have also shown promise for other difluoromethylation reactions and could be adapted for amide synthesis. beilstein-journals.org

Economical Reagent Development: The search for cheaper and more readily available sources of the "-CF2H" group is crucial for large-scale applications. cas.cn

Table 1: Comparison of Emerging Synthetic Strategies for N-Difluoromethylated Amides

| Methodology | Key Features | Potential Advantages | Research Opportunities | References |

|---|---|---|---|---|

| N-CF2H Carbamoyl Fluoride (B91410) Intermediates | Two-step process involving formation and subsequent derivatization of carbamoyl fluorides. | Broad substrate scope; provides access to amides, ureas, and carbamates; intermediates are often stable. | Development of catalytic or more cost-effective methods to generate the carbamoyl fluoride intermediate. | nih.govchemistryviews.orgresearchgate.net |

| Photocatalysis | Uses light to generate difluoromethyl radicals from a suitable precursor. | Mild reaction conditions; high functional group tolerance; sustainable energy source. | Discovery of new photo-responsive difluoromethylating agents; improving regioselectivity. | mdpi.comresearchgate.net |

| Mechanochemistry | Solvent-free or low-solvent reactions conducted by mechanical milling. | Reduced solvent waste; potential for improved reaction kinetics; environmentally friendly. | Adaptation to N-amide difluoromethylation; scale-up studies. | beilstein-journals.orgbeilstein-journals.org |

| Transition-Metal Catalysis | Direct C-H functionalization or cross-coupling reactions. | High atom economy; potential for late-stage functionalization. | Catalyst development to improve efficiency and reduce cost; expanding substrate scope. | cas.cnacs.org |

Exploration of Unconventional Reactivity and Transformations of the Difluoromethylated Amide Moiety

The N-CF2H group is not merely a passive substituent. Its unique electronic properties and its ability to act as a lipophilic hydrogen bond donor can influence the reactivity of the entire amide moiety in novel ways. cas.cn While the N-CF2H motif has been shown to be robust and compatible with various downstream synthetic transformations like cross-coupling and cyclization reactions, its full reactive potential remains largely unexplored. nih.govacs.org

Future research should venture into uncharted territory:

Radical Reactions: Investigating the participation of the C-H bond within the -CF2H group in radical processes could unlock new synthetic pathways.

Cyclization Cascades: Designing intramolecular reactions that leverage the unique steric and electronic nature of the N-CF2H group to construct complex heterocyclic scaffolds. acs.org A photocatalyst-free, photoinduced radical difluoromethylation/cyclization cascade has been demonstrated for N-allylbenzamides, suggesting a rich area for exploration. researchgate.net

Directed Functionalization: Using the N-CF2H amide as a directing group for C-H activation at other positions on the benzoyl ring or N-methyl group could enable highly selective and efficient molecular editing.

Bioisosteric Transformations: The difluoromethyl group is considered a bioisostere of moieties like hydroxyl, thiol, or even amide groups. numberanalytics.com Exploring reactions that transform the -CF2H group itself, or use it to mimic the reactivity of other functional groups, could lead to novel prodrug strategies or biocompatible materials.

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery

Key opportunities include:

Predictive Modeling: ML models can be trained on existing data to predict the properties of novel N-difluoromethylated amides, such as solubility, metabolic stability, and binding affinity to biological targets. fdli.orgnih.gov This can help prioritize which compounds to synthesize, saving time and resources.

Reaction Optimization and Prediction: AI can predict the outcomes of chemical reactions, identify optimal reaction conditions, and even suggest novel synthetic routes. rsc.orgacs.orgpharmaphorum.com This is particularly valuable for navigating the complex reaction space of fluorination chemistry. acs.org Platforms are being developed that integrate AI-driven synthesis planning with automated robotic execution. illinois.edunih.gov

De Novo Design: Generative AI models can design entirely new molecules with desired properties. nih.gov By defining a target profile (e.g., specific non-clinical application, desired physical properties), AI could generate novel N-difluoromethylated benzamide (B126) derivatives for synthesis and testing.

Table 2: Potential Applications of AI/ML in N-(Difluoromethyl)-N-methylbenzamide Research

| AI/ML Application | Objective | Potential Impact | References |

|---|---|---|---|

| Property Prediction | Forecast physicochemical and biological properties (e.g., toxicity, permeability, material characteristics). | Prioritize synthesis of the most promising candidates; reduce experimental screening. | fdli.orgnih.gov |

| Retrosynthesis Planning | Propose efficient and novel synthetic pathways to target molecules. | Accelerate synthesis; discover more cost-effective or sustainable routes. | nih.govdigitellinc.com |

| Reaction Condition Optimization | Predict optimal solvents, catalysts, and temperatures for higher yields and purity. | Improve efficiency and reliability of synthetic methods; reduce development time. | acs.orgpharmaphorum.com |

| Generative Molecular Design | Design novel N-difluoromethylated amide structures with specific desired functionalities. | Expand the accessible chemical space; discover compounds for new applications. | nih.govyoutube.com |

Expansion of Non-Clinical Application Domains and Further Elucidation of Mechanistic Understanding

Future research should aim to:

Develop Advanced Materials: Explore the incorporation of this compound and related structures into polymers, liquid crystals, or coatings. mdpi.comnih.gov The polarity and hydrogen bonding capability of the N-CF2H group could be harnessed to create materials with tailored thermal stability, dielectric properties, or surface characteristics.

Create Novel Agrochemicals: While outside of clinical applications, the development of new pesticides or herbicides based on this scaffold remains a significant area of industrial research.

Design Molecular Probes and Imaging Agents: The low natural abundance of fluorine makes ¹⁹F a powerful nucleus for Magnetic Resonance Imaging (MRI). acs.orgnih.gov N-difluoromethylated compounds could be developed as ¹⁹F MRI contrast agents for non-clinical research applications.

Deepen Mechanistic Insight: A thorough understanding of the compound's structure-property relationships is essential for rational design. Advanced computational studies, such as Density Functional Theory (DFT) calculations, can provide deep insights into conformational preferences, electronic structure, and reaction mechanisms. researchgate.net This fundamental knowledge is critical for predicting reactivity and guiding the development of all future applications. researchgate.net

The path forward for this compound chemistry is rich with opportunity. By focusing on sustainable synthesis, exploring novel reactivity, leveraging the power of artificial intelligence, and expanding into new application domains, the scientific community can unlock the full potential of this fascinating class of fluorinated compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.